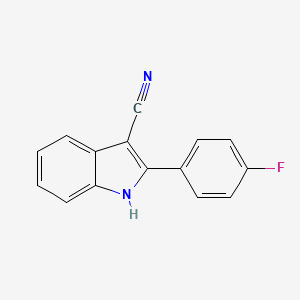

2-(4-fluorophenyl)-1H-indole-3-carbonitrile

Übersicht

Beschreibung

Molecular Structure Analysis

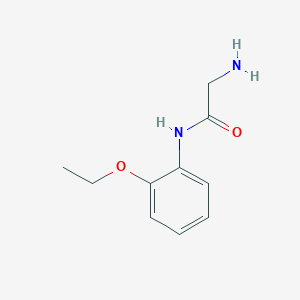

The molecular structure of “2-(4-fluorophenyl)-1H-indole-3-carbonitrile” can be inferred from its name. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole group at the 2-position is a 4-fluorophenyl group and a carbonitrile group .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Chemical Properties

- Crystal Structure and Hirshfeld Surface Analysis : The crystal structures of derivatives of 2-(4-fluorophenyl)-1H-indole-3-carbonitrile have been elucidated, showing twisted and envelope conformations. These structures were optimized using density functional theory (DFT) calculations. Hirshfeld surface analysis was utilized to study intermolecular interactions, highlighting the compound's potential for further modification and application in drug design (Venkateshan et al., 2019).

Biological Activity and Potential Therapeutic Applications

Molecular Docking Studies : The same study also conducted molecular docking studies of these compounds with the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), which is associated with sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. This suggests a potential application in cancer therapy through targeted molecular interactions (Venkateshan et al., 2019).

Synthesis and Evaluation of Dopamine Receptor Ligands : Another study focused on the synthesis and radiofluorination of derivatives for selective ligands of the dopamine subtype-4 receptor. The in vitro characterization showed significant selectivity and affinity, indicating potential use in developing imaging probes for neurological research (Tietze et al., 2006).

Synthetic Approaches for New Derivatives : Research on synthesizing new series of derivatives attached to the pyrazole scaffold showed potential for creating novel compounds with diverse biological activities. These synthetic methodologies could lead to the development of new pharmaceutical agents (Ali et al., 2016).

Applications in Drug Development and Analysis

Inhibitors of SARS-CoV-2 RdRp : The synthesis and analysis of azafluorene derivatives as inhibitors for the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase) enzyme suggest a direct application in developing treatments for COVID-19. This includes studies on the compound's drug-like behaviors and molecular docking analysis, showing promise for antiviral drug development (Venkateshan et al., 2020).

Antimicrobial Activity of Novel Schiff Bases : The synthesis of novel Schiff bases from derivatives and their evaluated in vitro antimicrobial activity suggest applications in developing new antimicrobial agents. This highlights the compound's utility in creating pharmaceuticals with potential efficacy against various microbial pathogens (Puthran et al., 2019).

Wirkmechanismus

Target of Action

It’s structurally similar to 4-fluorophenylacetonitrile, which undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 .

Mode of Action

Based on the structural similarity to 4-fluorophenylacetonitrile, it can be hypothesized that it might interact with its targets through a similar mechanism .

Biochemical Pathways

Related compounds have been shown to impact various biochemical pathways .

Pharmacokinetics

A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (uk-294,315), exhibits nonlinear oral pharmacokinetics in humans .

Result of Action

Related compounds such as crl-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide) are known to act as a eugeroic as well as a weak dopamine reuptake inhibitor .

Action Environment

A related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2h)-one, has been studied as a carbon steel corrosion inhibitor in an acidic environment .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2/c16-11-7-5-10(6-8-11)15-13(9-17)12-3-1-2-4-14(12)18-15/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYXTOSZIDEXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169840.png)

![4-{[Butyl(methyl)amino]methyl}benzoic acid](/img/structure/B3169848.png)

![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B3169858.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169865.png)

![{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine](/img/structure/B3169885.png)

![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)